molecular formula C9H8F2O B2588970 1-Cyclopropoxy-3,5-difluorobenzene CAS No. 1138331-79-9

1-Cyclopropoxy-3,5-difluorobenzene

Cat. No. B2588970
M. Wt: 170.159
InChI Key: DZBAABWFQKZQJS-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-3,5-difluorobenzene is a chemical compound with the molecular formula C9H8F2O . It has an average mass of 170.156 Da and a monoisotopic mass of 170.054321 Da .


Synthesis Analysis

The synthesis of 1-Cyclopropoxy-3,5-difluorobenzene involves two stages . In the first stage, cyclopropyl 3,5-difluorophenyl ether reacts with n-butyllithium in tetrahydrofuran at -78℃ for 20 minutes . In the second stage, chloroformic acid ethyl ester is added to the reaction mixture in tetrahydrofuran and stirred for 5 more minutes . The reaction mixture is then diluted with ether and brine, and the organic portion is dried over sodium sulfate, filtered, and concentrated .


Molecular Structure Analysis

The InChI code for 1-Cyclopropoxy-3,5-difluorobenzene is 1S/C9H8F2O/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2 . The InChI key is DZBAABWFQKZQJS-UHFFFAOYSA-N .

Scientific Research Applications

Novel Synthesis Methods

1-Cyclopropoxy-3,5-difluorobenzene and related compounds have been the focus of several innovative synthesis methods. For example, a novel method for preparing aromatic compounds containing cyclopropoxy groups, including 1-Cyclopropoxy-3,5-difluorobenzene, has been developed. This method involves a nucleophilic aromatic substitution reaction (SNAr) of fluoroaromatic compounds with cyclopropanol under mild conditions. This approach simplifies the process compared to previous methods without sacrificing yield, with tests showing a wide application scope of the method (Jin, Gao, Zhou, & Qian, 2019).

Organic Synthesis and Photophysical Properties

Research has also explored the synthesis and photophysical properties of compounds related to 1-Cyclopropoxy-3,5-difluorobenzene. For instance, the synthesis of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, which are structurally related, has been achieved through palladium-catalyzed double cross-coupling reactions. These compounds exhibit unique absorption and fluorescence spectra, contributing to our understanding of fluorine's role in molecular photophysics (Shimizu, Takeda, Higashi, & Hiyama, 2011).

Application in Metal-Organic Frameworks

1-Cyclopropoxy-3,5-difluorobenzene and its derivatives have potential applications in the field of metal-organic frameworks (MOFs). For example, research on MOF-5, which includes similar fluoro-substituted benzenes, shows promising hydrogen storage capabilities. Such frameworks can adsorb hydrogen up to significant weight percentages, indicating potential for energy storage applications (Rosi, Eckert, Eddaoudi, Vodak, Kim, O'Keeffe, & Yaghi, 2003).

Ring-Opening Reactions and Cyclopropanation

The reactivity of donor-acceptor cyclopropanes, which include structures similar to 1-Cyclopropoxy-3,5-difluorobenzene, has been studied in the context of ring-opening and cyclopropanation reactions. These reactions are key in creating a variety of heterocycles and carbocycles with potential applications in pharmaceuticals and materials science (Archambeau, Miege, Meyer, & Cossy, 2015).

Exploration of Structural Opportunities

There has been exploration into the regioflexible substitution of compounds like 1,3-Difluorobenzene, which shares structural similarities with 1-Cyclopropoxy-3,5-difluorobenzene. This research demonstrates the versatility of modern organometallic methods in transforming such compounds into a variety of derivatives with different functional groups, showcasing the structural diversity achievable with fluoroaromatic compounds (Schlosser & Heiss, 2003).

Safety And Hazards

1-Cyclopropoxy-3,5-difluorobenzene is classified as a warning hazard according to the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261 .

properties

IUPAC Name

1-cyclopropyloxy-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBAABWFQKZQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropoxy-3,5-difluorobenzene

Synthesis routes and methods

Procedure details

To a nitrogen flushed 250 ml round bottom flask equipped with magnetic stirring bar and septa was added 80 ml dichloromethane and Et2Zn (7.18 g, 58.1 mmol). The resulting solution was cooled with ice bath. Trifluoroacetic acid (4.23 ml, 55 mmol) was added by a syringe slowly (septa was opened slightly to release pressure). The reaction mixture was stirred at 0° C. for 10 minutes after addition. Diiodomethane (4.88 ml, 60.4 mmol) was added by a syringe and the resulting reaction mixture was stirred at 0° C. for 10 minutes. A dichloromethane solution of 3,5-difluorophenyl vinyl ether (3.3 g, 21.1 mmol in 10 ml CH2Cl2) was added. The reaction mixture was allowed to warm up to room temperature over 30 minutes, then quenched by addition of 50 ml water and 50 ml 3N HCl. The layers were separated. The aqueous portion was extracted with 50 ml ether. The organics were combined, dried over sodium sulfate, filtered and concentrated. The residue was purified on silica gel column eluted with hexane to give 3.6 g desired product as light yellow liquid.
Quantity
4.23 mL
Type
reactant
Reaction Step One
Quantity
4.88 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
7.18 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four

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